molecular formula C6H15ClMgSi B12558229 Magnesium, chloro[3-(trimethylsilyl)propyl]-

Magnesium, chloro[3-(trimethylsilyl)propyl]-

Cat. No.: B12558229
M. Wt: 175.03 g/mol
InChI Key: QFRCSSIEYYWQDE-UHFFFAOYSA-M
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Description

Magnesium, chloro[3-(trimethylsilyl)propyl]- is an organometallic compound with the molecular formula C7H17ClMgSi. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and the presence of the trimethylsilyl group, which can be used to protect functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, chloro[3-(trimethylsilyl)propyl]- can be synthesized by reacting 3-(trimethylsilyl)propyl chloride with magnesium turnings in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro[3-(trimethylsilyl)propyl]- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous solvents.

    Substitution Reactions: Often carried out with alkyl or aryl halides.

    Coupling Reactions: Utilizes palladium or nickel catalysts under inert conditions.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    New Carbon-Carbon Bonds: From coupling reactions, leading to complex organic molecules.

Scientific Research Applications

Magnesium, chloro[3-(trimethylsilyl)propyl]- is used extensively in scientific research due to its versatility:

    Chemistry: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules for studying biological processes.

    Medicine: Plays a role in the synthesis of drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The magnesium atom coordinates with the carbon atom, enhancing its nucleophilicity. This allows the compound to effectively participate in addition and substitution reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, chloro[trimethylsilylmethyl]-
  • Magnesium, chloro[3-(trimethylsilyl)ethyl]-

Uniqueness

Magnesium, chloro[3-(trimethylsilyl)propyl]- is unique due to the presence of the propyl chain, which provides additional flexibility and reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in reactions requiring longer carbon chains.

Properties

IUPAC Name

magnesium;trimethyl(propyl)silane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15Si.ClH.Mg/c1-5-6-7(2,3)4;;/h1,5-6H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRCSSIEYYWQDE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClMgSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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